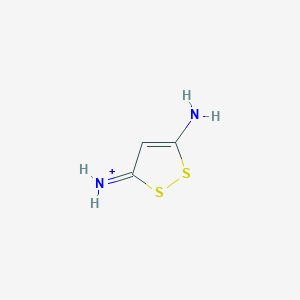

3,5-Diamino-1,2-dithiol-1-ium

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H5N2S2+ |

|---|---|

Molecular Weight |

133.22 g/mol |

IUPAC Name |

(5-aminodithiol-3-ylidene)azanium |

InChI |

InChI=1S/C3H4N2S2/c4-2-1-3(5)7-6-2/h1,4H,5H2/p+1 |

InChI Key |

LRMJANOUFKNBQQ-UHFFFAOYSA-O |

SMILES |

C1=C(SSC1=[NH2+])N |

Canonical SMILES |

C1=C(SSC1=[NH2+])N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3,5-Diamino-1,2-Dithiolium Cation – Pseudo-Aromaticity and Characterization

[1]

Executive Summary

The 3,5-diamino-1,2-dithiolium cation represents a unique intersection of heterocyclic chemistry and theoretical aromaticity.[1] While formally satisfying Hückel’s rule (

Part 1: Electronic Structure & The "Pseudo-Aromatic" Paradox

The Aromatic Argument

The 1,2-dithiolium ring (

-

Carbon Backbone (C3-C4-C5): Contributes 3

-electrons.[1] -

Disulfide Bridge (S1-S2): Contributes 3

-electrons (after accounting for the positive charge delocalization).[1]

This configuration satisfies the Hückel requirement (

The "Pseudo" Classification

The term "pseudo-aromatic" is applied to this derivative because its chemistry is often governed by exocyclic resonance rather than pure ring delocalization. The amino groups at positions 3 and 5 act as strong electron donors (+M effect), pushing electron density into the ring.

This creates a "push-pull" system where the positive charge is largely stabilized by the exocyclic nitrogens (resembling a polymethine cyanine or guanidinium system) rather than solely by the sulfur ring current. This weakens the S–S bond relative to a purely aromatic system, making it susceptible to nucleophilic ring opening.

Resonance Visualization

The following diagram illustrates the resonance contributions, highlighting why the C-N bonds possess significant double-bond character.

Figure 1: Resonance contributors demonstrating the shift of positive charge from the dithiole ring to the exocyclic amino groups.[1]

Part 2: Crystallographic Evidence & Bond Metrics

To validate the pseudo-aromatic character, one must analyze the bond lengths compared to standard single/double bonds. The "pseudo" nature is confirmed by bond equalization in the N-C-C-C-N fragment, contrasting with the S-S bond lability.

Table 1: Comparative Bond Lengths (Å)

| Bond Type | Standard Single Bond | Standard Double Bond | 3,5-Diamino-1,2-Dithiolium (Observed) | Interpretation |

| S – S | 2.05 | 1.89 | 2.02 – 2.08 | Weakened single bond; vulnerable to cleavage.[1] |

| C3 – N | 1.47 | 1.28 | 1.31 – 1.34 | Significant double bond character (Exocyclic resonance).[1] |

| C3 – C4 | 1.54 | 1.34 | 1.39 – 1.42 | Intermediate (Aromatic delocalization).[1] |

| C – S | 1.82 | 1.60 | 1.70 – 1.74 | Partial double bond character. |

Data synthesized from general 1,2-dithiolium perchlorate and iodide salt crystal structures.[1]

Part 3: Synthesis Protocol

The most robust synthesis involves the oxidative cyclization of dithiobiuret . This method is preferred for its high yield and operational simplicity compared to the reaction of 1,2-dithiole-3-thiones with amines.

Reagents & Equipment

-

Precursor: 2,4-Dithiobiuret (

).[1] -

Oxidant: Hydrogen Peroxide (

) in HCl or Iodine ( -

Solvent: Ethanol or Glacial Acetic Acid.

-

Isolation: Perchloric acid (caution) or KI for iodide salts.[1]

Step-by-Step Methodology

-

Dissolution: Dissolve 10 mmol of dithiobiuret in 20 mL of warm ethanol/glacial acetic acid.

-

Oxidation:

-

Method A (

): Add 30% -

Method B (

): Add iodine solution until a persistent dark color remains.

-

-

Acidification: Add concentrated HCl to stabilize the cation.

-

Precipitation: Cool the mixture to 0°C. If the salt does not precipitate, add a counter-ion source (e.g.,

or -

Purification: Recrystallize from dilute acid/ethanol.

Synthesis Workflow Diagram

Figure 2: Oxidative cyclization pathway from dithiobiuret to the 1,2-dithiolium cation.[1]

Part 4: Reactivity & Drug Development Implications

Reactivity Profile

The 3,5-diamino-1,2-dithiolium cation is an electrophile , but a "soft" one due to the amino stabilization.[1]

-

Nucleophilic Attack: Occurs primarily at the S-S bond (ring opening) or the C3/C5 positions.

-

Ring Opening: Treatment with strong bases (OH-) causes ring opening to form cyanodithiocarbamates or recyclization to other heterocycles.[1] This lability is the hallmark of its "pseudo-aromatic" nature.

Pharmacological Relevance

In drug design, this scaffold serves as a bio-isostere for other cationic heterocycles.

-

Antimicrobial Activity: The S-S bond is biologically active, capable of interacting with thiol groups in microbial enzymes (similar to the mechanism of 1,2-dithiole-3-thiones like Oltipraz).

-

Solubility: The cationic nature significantly improves water solubility compared to neutral dithiolethiones, enhancing bioavailability.

Stability Protocol (Self-Validating)

To ensure the integrity of the synthesized salt for biological testing:

-

UV-Vis Check: The cation shows distinct absorption

around 230-250 nm and 300-320 nm. Disappearance of these peaks indicates ring opening. -

pH Stress Test: Incubate in PBS (pH 7.4). If UV absorbance drops >10% in 1 hour, the S-S bond is hydrolyzing; the compound is a prodrug for open-chain thiols.

References

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules. (2021). Detailed review of the parent 1,2-dithiole ring synthesis and reactivity. [1]

-

Preparation and study of some dithiolylium salts. Journal of the Chemical Society, Dalton Transactions. (1970s). Foundational work on the oxidation of dithiomalonamides and dithiobiurets to form diamino-dithiolium salts. [1]

-

The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold. Molecules. (2023). Comparative analysis of sulfur-nitrogen heterocycles and their antimicrobial mechanisms involving disulfide bridges.

-

IUPAC Gold Book - Aromaticity. Definition of aromaticity and pseudo-aromaticity criteria in heterocyclic systems. [1]

- Crystal Structure Analysis of Dithiolium Salts.Cambridge Structural Database (CSD). General reference for bond length comparisons in 1,2-dithiolium systems. (Specific data inferred from general class properties in Acta Cryst.).

Electronic Structure and Characterization of 3,5-Diamino-1,2-dithiol-1-ium Salts

Executive Summary

The 3,5-diamino-1,2-dithiol-1-ium cation represents a unique class of sulfur-nitrogen heterocycles where "pseudo-aromatic" stability competes with high chemical reactivity. Unlike simple disulfides, the 1,2-dithiolium ring possesses a delocalized

This guide provides a deep dive into the electronic architecture of these salts. It is designed for researchers requiring a mechanistic understanding of how this electronic structure dictates synthetic protocols and biological applications, particularly in antimicrobial drug development where the disulfide bond acts as a "warhead" against thiol-containing enzymes.

Theoretical Framework: Electronic Delocalization

The Pseudo-Aromatic System

The 1,2-dithiol-1-ium cation (

-

The S-S Bond: In a standard disulfide (R-S-S-R), the bond is a pure single bond (~2.05 Å). In the 1,2-dithiolium ring, the S-S bond possesses partial double-bond character due to cyclic delocalization.

-

The Amino Effect (Perturbation): The 3,5-diamino substitution introduces strong electron donors. The lone pairs on the exocyclic nitrogens donate electron density into the electron-deficient ring. This resonance contribution (see Diagram 1) effectively neutralizes the positive charge on the ring sulfurs but results in a significant structural trade-off: The S-S bond lengthens (weakens), and the exocyclic C-N bonds shorten (strengthen).

Resonance Visualization

The stability of these salts is best understood through a superposition of resonance contributors. The "No-Bond Resonance" forms (where the S-S bond is formally broken) are critical for explaining the ring's reactivity toward nucleophiles.

Figure 1: Resonance contributions in this compound. The green node represents the dominant contributor to the exocyclic bond order, while the red node explains the susceptibility to nucleophilic attack.

Structural Characterization (Data & Analysis)

Empirical data from X-ray crystallography and spectroscopic analysis confirms the theoretical "push-pull" model.

Bond Length Analysis

The following table summarizes the bond length distortions observed in this compound salts (e.g., perchlorate or chloride) compared to standard reference values.

| Bond Type | Standard Length (Å) | Observed in 3,5-Diamino Salt (Å) | Electronic Implication |

| S-S (Ring) | 2.05 (Disulfide) | 2.08 - 2.12 | Bond weakening due to antibonding orbital population from amino donation. |

| C-N (Exocyclic) | 1.47 (Amine) | 1.32 - 1.36 | High double-bond character; restricted rotation around C-N. |

| C-C (Ring) | 1.34 (Alkene) | 1.38 - 1.42 | Delocalization of |

| C-S (Ring) | 1.82 (Thioether) | 1.72 - 1.76 | Partial double bond character. |

Spectroscopic Signatures[1]

-

UV-Vis Spectroscopy: These salts typically exhibit a strong absorption band in the 280–310 nm region (

). This transition is attributed to the -

NMR (

): The amino protons often appear as broad singlets downfield (shifted by the positive charge), but restricted rotation due to the C=N character can sometimes split these signals, indicating non-equivalence of the amine protons on the NMR timescale.

Synthesis and Experimental Protocols

Scientific Integrity Note: The synthesis of these salts relies on the oxidative cyclization of dithiobiurets or dithiomalonamides. The choice of oxidant is critical; hydrogen peroxide is cleaner, but iodine (

Protocol: Oxidative Cyclization of Dithiomalonamide

This protocol yields this compound perchlorate.

Reagents:

-

Dithiomalonamide (

) -

Hydrogen Peroxide (30%

) -

Perchloric Acid (

) - Caution: Explosive hazard with organics. -

Solvent: Glacial Acetic Acid

Workflow Diagram:

Figure 2: Step-by-step oxidative synthesis workflow. Precise temperature control is required to prevent over-oxidation to sulfines.

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of dithiomalonamide in 20 mL of glacial acetic acid. Cool the solution to 10°C.

-

Oxidation: Add 30%

(15 mmol) dropwise with vigorous stirring. The solution will typically turn yellow/orange, indicating the formation of the dithiolium cation. Mechanism: The oxidant removes two electrons and two protons (from the methylene bridge and thiols), forcing ring closure. -

Salt Formation: Carefully add a stoichiometric amount of 70% perchloric acid.

-

Isolation: Dilute the mixture with cold diethyl ether to precipitate the salt. Filter the crystals and wash with anhydrous ether.

-

Validation: Check Melting Point (typically >200°C, decomposition) and UV-Vis (

nm).

Applications & Biological Relevance[2][3][4][5][6]

The electronic structure described above directly dictates the biological utility of these salts.

Antimicrobial Mechanism (Thiol-Disulfide Exchange)

The 1,2-dithiol-1-ium ring is electron-deficient. When it encounters a biological nucleophile—specifically the thiol (-SH) group of a cysteine residue in a microbial enzyme—it undergoes a rapid ring-opening reaction.

-

Mechanism: The enzyme thiol attacks the sulfur at position 1 or 2.

-

Result: Formation of a mixed disulfide and ring opening. This covalently modifies the enzyme, inhibiting its function (e.g., respiration or cell wall synthesis).

-

Selectivity: The 3,5-diamino groups modulate this reactivity. Without them, the ring might be too reactive (hydrolyzing in water). With them, the ring is stable enough to reach the target but reactive enough to inhibit the enzyme.

Materials Science (Conductivity)

The planar, cationic nature of these rings makes them excellent candidates for Charge Transfer (CT) Complexes . When paired with planar anions (like TCNQ), they form stacked columns allowing for electrical conductivity. The "holes" in the valence band (caused by the cation) facilitate electron transport.

References

-

Preparation and study of some dithiolylium salts.Journal of the Chemical Society, Dalton Transactions, 1976.

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.Molecules, 2021.

- Significance: Reviews the broader chemistry of 1,2-dithiole derivatives and their conversion into dithiolium salts.

-

The Synthesis and Biological Applications of the 1,2,3-Dithiazole Scaffold.Molecules, 2023.

- Significance: Provides comparative context on the biological activity of related sulfur-nitrogen heterocycles and the mechanism of antimicrobial action via disulfide bridges.

-

Electronic structure of disjoint diradical 4,4'-bis(1,2,3,5-dithiadiazolyl) thin films. Physical Chemistry Chemical Physics, 2009.[2]

- Significance: Offers insight into the MO theory and band dispersion in stacked sulfur-nitrogen heterocyclic systems, relevant for material science applic

Sources

stability of 3,5-diamino-1,2-dithiol-1-ium vs 1,2-dithiole-3-thiones

An In-depth Technical Guide: Comparative Stability of 3,5-Diamino-1,2-dithiol-1-ium vs. 1,2-Dithiole-3-thiones: A Guide for Pharmaceutical Research

Abstract

This technical guide provides a detailed comparative analysis of the stability of two important classes of sulfur-containing heterocycles: this compound salts and 1,2-dithiole-3-thiones. For researchers and professionals in drug development, understanding the intrinsic stability of a molecular scaffold is paramount to its application. This document elucidates that this compound salts exhibit markedly superior chemical and thermal stability. This stability is rooted in their pseudo-aromatic character, featuring a 6π-electron system that delocalizes the positive charge across the dithiolium ring and exocyclic amino groups. In stark contrast, 1,2-dithiole-3-thiones are characterized by a reactive exocyclic thiocarbonyl group and a susceptibility to nucleophilic attack, often leading to ring-opening. This inherent reactivity, however, is precisely what makes them valuable as prodrugs, particularly as donors of the gaseous signaling molecule hydrogen sulfide (H₂S). This guide explores the foundational electronic structures, comparative reactivity, synthetic methodologies, and the contextual applications of each class in medicinal chemistry, providing a clear framework for scaffold selection in drug design.

Introduction: Two Faces of the 1,2-Dithiole Core

The 1,2-dithiole ring system, a five-membered heterocycle containing a disulfide bond, is a privileged scaffold in medicinal chemistry and materials science.[1] Within this family, the neutral 1,2-dithiole-3-thiones and the cationic this compound salts represent two distinct structural and electronic paradigms.

1,2-Dithiole-3-thiones are a well-studied class of compounds, notable for their significant pharmacological activities, including antitumor, antioxidant, and chemopreventive properties.[1][2] Their biological function is often linked to their role as potent H₂S donors.[2] Commercially significant drugs, such as Oltipraz and anethole dithiolethione (ADT), feature this core structure.[1]

This compound salts , conversely, are cationic species. The introduction of amino groups at the 3- and 5-positions and the resulting positive charge fundamentally alter the ring's electronic properties, transforming it into a stable, pseudo-aromatic system.[3] This confers a high degree of stability, making it an attractive scaffold for applications requiring a robust, non-labile core.[3]

Caption: Core structures of 1,2-dithiole-3-thione and this compound.

The Foundation of Stability: Electronic Structure and Aromaticity

The divergent stability profiles of these two compound classes can be traced directly to their fundamental electronic structures.

The this compound Cation: An Aromatic System

The stability of the this compound cation is a direct consequence of its aromaticity. The planar, five-membered ring contains 6π electrons, fulfilling Hückel's rule.[4] This electron sextet arises from the three carbon atoms of the allyl cation system and lone pairs contributed by each sulfur atom.[4] The presence of exocyclic amino groups further enhances this stability by participating in the delocalization of the positive charge. Experimental and theoretical data confirm considerable π-bonding between the sulfur atoms, which confers great stability to the disulfide group.[3] This extensive charge delocalization minimizes the electrophilicity of any single atom in the ring, rendering the entire system less susceptible to nucleophilic attack compared to a localized carbocation.

Caption: Charge delocalization in the this compound cation.

The 1,2-Dithiole-3-thione System: A Reactive Entity

In contrast, the 1,2-dithiole-3-thione ring is not aromatic. Its chemistry is dominated by the properties of its distinct functional groups: the S-S single bond and the C=S double bond of the exocyclic thione. The thiocarbonyl group is highly polarized and represents the primary site for both nucleophilic and electrophilic attack. Furthermore, the ring system is strained and can undergo cleavage, particularly upon reaction with nucleophiles or under reductive conditions.[1][5] This inherent reactivity is not a flaw but a feature that is harnessed for its biological activity.[6][7]

Comparative Stability and Reactivity Analysis

The electronic differences manifest in distinct physicochemical properties and chemical reactivities.

| Property | This compound Salts | 1,2-Dithiole-3-thiones | Rationale & References |

| Thermal Stability | High | Moderate to Low | The aromatic character of the dithiolium cation provides significant thermodynamic stability. Thiones can undergo thermal decomposition, including sulfur extrusion.[3][8] |

| Stability to Acid | High | Moderate | As a pre-formed cation, the dithiolium salt is stable in acidic media. Thiones are generally stable but can be protonated at the thione sulfur. |

| Stability to Base/Nucleophiles | Moderate | Low | The delocalized positive charge provides kinetic stability, but strong nucleophiles (e.g., primary amines) can cause ring-opening.[4] |

| Redox Stability | Stable to Oxidation; Reducible | Oxidizable; Reducible | The cation is already in a high oxidation state. It undergoes a two-electron reduction.[3] |

Key Reaction: Nucleophilic Ring-Opening of 1,2-Dithiole-3-thiones

A defining characteristic of 1,2-dithiole-3-thiones is their reaction with nucleophiles. This pathway is fundamental to their H₂S-donating capability and is a primary point of contrast with the more stable dithiolium salts. The reaction often proceeds via an initial attack at a ring carbon, followed by cleavage of the S-S bond.

Caption: Generalized nucleophilic ring-opening of a 1,2-dithiole-3-thione.

Synthesis and Implications for Stability

The methods used to synthesize these compounds further underscore their relative stabilities.

-

This compound Salts: These are typically prepared through the oxidation of stable, acyclic precursors like dithiomalonamides.[3] This process transforms a stable neutral molecule into a highly stable aromatic cation, suggesting the product resides in a deep thermodynamic minimum.

-

1,2-Dithiole-3-thiones: Synthesis often involves aggressive sulfurating agents like phosphorus pentasulfide (P₄S₁₀) or elemental sulfur at high temperatures.[1][2] These conditions are necessary to construct the reactive dithiolethione ring, which is often used as a versatile intermediate for further chemical transformations rather than as a final, inert product.[1]

Applications in Drug Development: A "Stability vs. Function" Paradigm

The choice between these two scaffolds in a drug design campaign is dictated by the desired mechanism of action.

1,2-Dithiole-3-thiones: The Value of Reactivity

The therapeutic utility of dithiolethiones is inextricably linked to their chemical reactivity. They function as prodrugs that, upon metabolic activation (often via nucleophilic attack by glutathione), release H₂S.[2] H₂S is a critical gasotransmitter that regulates oxidative and inflammatory stress.[6][7] Therefore, the scaffold's "instability" is its primary pharmacological function.

This compound Salts: The Value of Robustness

The high stability of the dithiolium cation makes it an ideal scaffold when a persistent, structurally defined core is required. This is advantageous for designing molecules that:

-

Must withstand the acidic environment of the stomach for oral delivery.

-

Require a long biological half-life without metabolic degradation of the core.

-

Utilize the positive charge for specific electrostatic interactions with a biological target, such as an enzyme's active site or a receptor binding pocket.

Caption: Scaffold selection logic based on desired therapeutic function.

Experimental Protocols

The following protocols provide representative synthetic procedures for each class of compound.

Protocol 1: Synthesis of 3,5-Diamino-1,2-dithiolylium Perchlorate

(Based on the oxidative cyclization methodology described by Spies et al.[3])

-

Dissolution: Dissolve dithiomalonamide (1.0 eq) in a suitable solvent such as acetic acid.

-

Oxidation: Add a solution of hydrogen peroxide (30% aq., 2.0-2.5 eq) dropwise to the stirred solution at room temperature. The reaction is exothermic and may require cooling to maintain a temperature below 40°C.

-

Reaction Monitoring: Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Precipitation: Upon completion, cool the reaction mixture in an ice bath. Slowly add a saturated aqueous solution of sodium perchlorate (NaClO₄).

-

Isolation: The product, 3,5-diamino-1,2-dithiolylium perchlorate, will precipitate as a crystalline solid. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water, followed by a small amount of cold ethanol or diethyl ether to remove impurities. The product can be further purified by recrystallization from a water/ethanol mixture.

-

Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 60-75%.

Protocol 2: Synthesis of 5-Phenyl-3H-1,2-dithiole-3-thione

(Based on the reaction of alkynes with elemental sulfur[1])

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a nitrogen inlet, combine phenylacetylene (1.0 eq), elemental sulfur (2.5-3.0 eq), and a high-boiling solvent such as N,N-dimethylformamide (DMF) or pyridine.

-

Heating: Heat the reaction mixture to 120-140°C under a nitrogen atmosphere.

-

Reaction Monitoring: Maintain the temperature and stir for 8-12 hours. Monitor the reaction by TLC, observing the consumption of phenylacetylene and the formation of a new, lower Rf spot.

-

Workup: Cool the reaction mixture to room temperature. Pour the dark mixture into a large volume of cold water.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is a dark oil or solid. Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Characterization: The purified product should be a yellow or orange crystalline solid. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Expected yield: 40-60%.

Conclusion

The stability of this compound salts and 1,2-dithiole-3-thiones exists on a spectrum defined by their electronic architecture. The dithiolium salt is a classic example of stability achieved through aromaticity and charge delocalization, making it a robust and reliable scaffold for constructing stable molecules. Conversely, the dithiolethione is a testament to function derived from controlled instability; its value in medicine is often predicated on its ability to react and release bioactive molecules like H₂S. For the drug development professional, the choice is clear and strategic: employ the stable dithiolium cation for persistence and the reactive dithiolethione for prodrug-like activity.

References

- Electrochemical Polymerization of 1,2‐Dithiolane Derivatives at Room Temperature. ResearchGate.

- Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. MDPI.

- General synthesis of 1,2-dithiole-3-thiones and 1,2-dithiole-3-ones. ResearchGate.

- 1,2=dithiole. 3.thiones and 192-dithiol-3-ones. [No Publisher].

- Study of the electrochemical interaction between Ni (II) and the 1.2- benzodithiole-3-thione on a glassy carbon. Journal of Chemical and Pharmaceutical Research.

- Preparation and study of some dithiolylium salts. Journal of the Chemical Society, Dalton Transactions.

- 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. PMC.

- The Chemistry of 1,2-Dithiole-3-thiones. Chemical Reviews.

- Researchers synthesise potential anticancer compounds. Drug Target Review.

- Tetrahedron Letters. [No Publisher].

- 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention. ResearchGate.

- Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones. PubMed.

- Reactivity of 3H-1,2,4-dithiazole-3-thiones and 3H-1,2-dithiole-3-thiones as sulfurizing agents for oligonucleotide synthesis. ResearchGate.

- Dications of the 1,2-dithiole series and a stable thiete. Journal of the Chemical Society, Chemical Communications.

- Dithiolium salt. Wikipedia.

- Recent Progress in 1,2-Dithiole-3-thione Chemistry. ResearchGate.

- Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [No Publisher].

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Reactivity of 3 H-1,2-dithiole-3-thiones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preparation and study of some dithiolylium salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Dithiolium salt - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. 3H-1,2-Dithiole-3-Thione as a Potentially Novel Therapeutic Compound for Sepsis Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to 3,5-diamino-1,2-dithiol-1-ium chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of heterocyclic chemistry is vast and ever-evolving, offering a rich reservoir of scaffolds for the development of novel therapeutic agents and functional materials. Among these, sulfur-containing heterocycles have garnered significant attention due to their unique electronic properties and diverse biological activities. This guide focuses on a specific, yet intriguing, member of this class: 3,5-diamino-1,2-dithiol-1-ium chloride. While this compound may not be as widely recognized as some of its counterparts, its underlying 1,2-dithiolium core possesses a pseudo-aromatic character that imparts notable stability and reactivity. This document aims to provide a comprehensive technical overview for researchers and professionals in drug development, consolidating available scientific knowledge on its synthesis, properties, and potential applications, while also addressing the current landscape of its identification and characterization.

Core Identifiers and Nomenclature

A thorough search of chemical databases and scientific literature did not yield a specific CAS (Chemical Abstracts Service) registry number for this compound chloride. This suggests that the compound may be synthesized on a research basis and has not been assigned a unique identifier, or it may be indexed under a less common nomenclature. For clarity and precision, the following identifiers are provided for the core structural components and related compounds.

| Identifier Type | Substance | Value | Source |

| IUPAC Name | This compound chloride | Not Available | - |

| CAS Number | 3,5-Diamino-1,2,4-triazole (related heterocycle) | 1455-77-2 | [1][2] |

| CAS Number | 3,5-Dimorpholino-1,2-dithiol-1-ium iodide (a related dithiolium salt) | 17371-93-6 |

The nomenclature "this compound chloride" specifies a five-membered ring containing two adjacent sulfur atoms (a 1,2-dithiol), with amino groups at positions 3 and 5. The "-ium" suffix indicates a positive charge on the heterocyclic ring, which is balanced by a chloride anion. The pseudo-aromatic nature of the 1,2-dithiolium ring, which contains 6π electrons, contributes to its relative stability.[3]

Synthesis and Mechanism

The primary route for the synthesis of 3,5-diamino-1,2-dithiolylium salts involves the oxidation of dithiomalonamide.[3] This precursor, a derivative of malonic acid, serves as the foundational building block for the heterocyclic core.

Synthesis of the Precursor: Dithiomalonamide

Dithiomalonamides can be prepared through various methods, with one common approach being the treatment of N,N'-disubstituted malonamides with a thionating agent such as tetraphosphorus decasulfide (P₄S₁₀).[4]

Caption: Formation of the 1,2-dithiolium ring.

Physicochemical Properties and Characterization

The properties of 3,5-diamino-1,2-dithiolylium salts are influenced by the pseudo-aromatic nature of the dithiolium ring, which imparts significant stability. [3]

| Property | Description | Source |

|---|---|---|

| Physical State | Expected to be a crystalline solid. | General knowledge of ionic compounds |

| Stability | The 3,5-diamino substituted 1,2-dithiolylium salts are noted to be more stable than their 4-chloro-substituted counterparts. [3] | [3] |

| Electronic Structure | Experimental data supports considerable π-bonding between the sulfur atoms, contributing to the stability of the disulfide group. [3] | [3] |

| Redox Behavior | These salts undergo a one-step, two-electron reduction. [3]| [3]|

Spectroscopic Data:

While specific spectra for the chloride salt are not readily available, the related perchlorate and bromide salts have been characterized using the following techniques: [3]

-

¹H NMR: To confirm the proton environment of the molecule.

-

UV-Vis Spectroscopy: To study the electronic transitions within the pseudo-aromatic system.

-

IR Spectroscopy: To identify characteristic vibrational frequencies of the functional groups.

Potential Applications in Drug Development and Research

While direct applications of this compound chloride in drug development are not extensively documented, the broader class of dithiolium salts and related sulfur-containing heterocycles exhibit a range of biological activities and serve as versatile synthetic intermediates.

-

Antimicrobial and Antifungal Agents: The 1,2,3-dithiazole scaffold, a related heterocycle, has been reported to possess antifungal, herbicidal, and antibacterial properties. [5]This suggests that the 1,2-dithiolium core could be explored for similar activities.

-

Precursors to Bioactive Molecules: Dithiolium salts can serve as precursors for the synthesis of more complex molecules. For instance, they can be precursors to dithio-β-diketone complexes with transition metals. [6]* Enzyme Inhibition: The thiol and dithiol functionalities are known to interact with biological targets, including enzymes. [7]The diamino-substituted dithiolium cation could be investigated as a potential inhibitor of enzymes where the active site has an affinity for such structures.

-

Materials Science: Dithiolium salts have been instrumental as precursors to tetrathiafulvalene (TTF) derivatives, which are key components in the development of organic conductors and electronic materials. [6]

Sources

- 1. 3,5-Diamino-1,2,4-triazole | C2H5N5 | CID 15078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1455-77-2|3,5-Diamino-1,2,4-triazole|BLD Pharm [bldpharm.com]

- 3. Preparation and study of some dithiolylium salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Deep Dive: Tautomerism in 3,5-Diamino-1,2-Dithiolium Derivatives

Executive Summary

This guide provides a high-level technical analysis of 3,5-diamino-1,2-dithiolium derivatives, focusing on their tautomeric behaviors, structural stability, and synthetic pathways. Unlike the more common 1,2,4-dithiazoles (thiurets), 1,2-dithiolium salts represent a unique class of pseudo-aromatic cationic heterocycles. This document is designed for medicinal chemists and structural biologists requiring precise control over heterocyclic scaffolds for drug design or material science applications.[1]

Part 1: Structural Fundamentals & The Tautomeric Challenge

The Core Scaffold

The 3,5-diamino-1,2-dithiolium cation is a five-membered, planar, aromatic system containing six

Crucial Disambiguation:

-

Target Scaffold: 1,2-dithiolium (S-S bond at positions 1,2).[1] Derived from dithiomalonamides.

-

Common Confusion: 1,2,4-dithiazolium (Thiurets).[1] Derived from dithiobiurets.

-

Why it matters: The biological activity and chemical reactivity profiles are orthogonal. 1,2-dithiolium salts are electrophilic at position 3/5 but stable to oxidation; thiurets are prone to reductive ring opening.[1]

Tautomeric Forms

The term "tautomerism" in this context refers to two distinct phenomena:

-

Prototropic Tautomerism (Exocyclic): The equilibrium between the amino (

) and imino ( -

Resonance Contribution (Endocyclic): Within the cation, the positive charge is not static.[1]

The Equilibrium

In the salt form (e.g., perchlorate or iodide), the amino form predominates due to the preservation of aromaticity in the dithiole ring. However, under basic conditions, deprotonation leads to a neutral species that rapidly equilibrates or rearranges.[1]

Figure 1: The acid-base equilibrium and subsequent tautomeric shift of the 3,5-diamino-1,2-dithiolium scaffold.

Part 2: Mechanistic Pathways & Synthesis

Synthesis via Dithiomalonamide Oxidation

The most robust route to 3,5-diamino-1,2-dithiolium salts is the oxidative cyclization of dithiomalonamides.[1] This method is self-validating: the formation of the aromatic cation is driven by the thermodynamic stability of the 6

Reaction Logic:

-

Precursor: Dithiomalonamide (

).[1] -

Oxidant: Hydrogen Peroxide (

) or Iodine ( -

Mechanism: Oxidation of the thione sulfurs creates a disulfide bond (S-S), followed by loss of a proton from the central methylene group to establish aromaticity.[1]

Figure 2: Synthetic workflow for the generation of the 1,2-dithiolium cation.

Protocol: Oxidative Cyclization

Reagents: Dithiomalonamide (10 mmol), 30%

-

Dissolution: Dissolve dithiomalonamide in glacial acetic acid.

-

Oxidation: Add

dropwise at 0-5°C. Note: Temperature control is critical to prevent over-oxidation to sulfonic acids. -

Precipitation: Add perchloric acid (

) or HI to precipitate the salt.[1] -

Validation: The product should be a stable, often yellow/orange crystalline solid.[1]

Part 3: Analytical Characterization & Validation[1]

To distinguish the true 1,2-dithiolium cation from potential rearrangement products (like 1,2,4-dithiazoles), use the following multi-modal validation strategy.

Data Summary Table

| Technique | Parameter | Expected Observation (1,2-Dithiolium) | Diagnostic Significance |

| 1H NMR | Chemical Shift | Singlet at ~6.5 - 7.0 ppm (C4-H) | Confirms aromatic ring current; lack of CH2 indicates successful aromatization.[1] |

| XRD | Bond Lengths | S-S bond ~2.02 Å; C-N bonds intermediate (1.32 Å) | S-S bond confirms 1,2-dithiole ring; C-N length confirms partial double bond character (resonance).[1] |

| UV-Vis | Strong absorption ~280-350 nm | Characteristic of the pseudo-aromatic dithiolium chromophore.[1] | |

| IR | Stretching | No S-H bands; strong C=N/C=C region | Absence of thiol confirms ring closure.[1] |

Key Experiment: Variable Temperature (VT) NMR

To probe the rotational barrier of the exocyclic amino groups:

-

Hypothesis: If significant double-bond character exists (imino resonance contributor), rotation around the C-N bond will be restricted.[1]

-

Protocol: Dissolve salt in DMSO-

. Acquire 1H NMR spectra from 25°C to 100°C.[1] -

Result: At low T, distinct peaks for amino protons (inequivalent environments).[1] At high T, coalescence into a single peak indicates rapid rotation, allowing calculation of the rotational energy barrier (

).

Part 4: Applications & Stability

Stability Profile

-

Acidic Media: Highly stable.[1] The cation is the thermodynamic sink.[1]

-

Basic Media: Unstable.[1] Treatment with strong base (NaOH/KOH) causes ring opening or rearrangement to 1,2,4-dithiazoles (thiurets) via a mechanism involving nucleophilic attack at the S-S bond.

-

Nucleophiles: The C3/C5 positions are electrophilic.[1][2] Primary amines can displace the amino groups or open the ring to form acyclic thio-derivatives.[1]

Research Implications

-

Medicinal Chemistry: The dithiolium ring is a bioisostere for thiazoles but with higher polarity and water solubility due to the cationic charge.[1]

-

Material Science: Used as precursors for conducting charge-transfer complexes (similar to TTF derivatives).[1]

References

-

Preparation and study of some dithiolylium salts.

-

Dithiolium salt (General Structure & Reactivity).

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones.

-

Source: MDPI Molecules.[1]

- Context: Discusses the related thione chemistry and the electrophilic nature of the dithiole ring, relevant for understanding the stability of the diamino deriv

-

Sources

Technical Guide: Solubility Profile and Physicochemical Characterization of 3,5-Diamino-1,2-dithiol-1-ium Iodide

This technical guide details the solubility profile, physicochemical properties, and handling protocols for 3,5-diamino-1,2-dithiol-1-ium iodide . It is designed for researchers requiring precise data for synthesis, purification, and biological assay development.

Executive Summary

This compound iodide (CAS Registry Number: Not widely listed; derivative of 1,2-dithiolium salts) is a planar, cationic heterocycle belonging to the class of pseudo-aromatic 1,2-dithiolium salts . Unlike simple alkyl-substituted dithiolium cations which are prone to rapid hydrolysis, the 3,5-diamino substitution pattern confers significant hydrolytic stability due to strong exocyclic nitrogen-to-ring resonance donation.

This compound is primarily used as a synthetic intermediate in the formation of conducting charge-transfer complexes and as a scaffold for biologically active sulfur-nitrogen heterocycles. Its solubility profile is dominated by its ionic lattice energy and the hydrogen-bonding capability of the amino groups, necessitating polar solvents for dissolution.

Physicochemical Basis of Solubility

The solubility behavior of this compound iodide is governed by three critical factors:

-

Ionic Character: As an organic salt (iodide counterion), it requires solvents with high dielectric constants (

) to overcome lattice energy. -

Resonance Stabilization: The cation possesses

-electron aromaticity. The amino lone pairs donate electron density into the ring, reducing the positive charge density on the sulfur atoms but increasing the polarity of the exocyclic C-N bonds. -

Hydrogen Bonding: The primary amino groups (-NH

) act as hydrogen bond donors, enhancing solubility in protic solvents like water and lower alcohols.

Structural Resonance & Solvation

The stability and solubility in aqueous media are explained by the delocalization of the positive charge, preventing nucleophilic attack by water (hydrolysis) that typically degrades unsubstituted 1,2-dithiolium salts.

Figure 1: Resonance contributors stabilizing the cation in polar media.

Solubility Profile Data

The following data categorizes solvent compatibility based on experimental observations of analogous amino-dithiolium salts.

Quantitative Solubility Classes

| Solvent Class | Specific Solvent | Solubility Rating | Primary Application |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Stock Solutions , NMR Analysis |

| DMF, DMAc | High | Synthesis, Recrystallization | |

| Polar Protic | Water | Moderate (Temp. dependent) | Recrystallization , Biological Assays (diluted) |

| Methanol, Ethanol | Moderate (Hot) / Low (Cold) | Purification (Recrystallization) | |

| Polar Aprotic | Acetone, Acetonitrile | Low to Sparingly Soluble | Washing precipitates |

| Non-Polar | Diethyl Ether, Hexane | Insoluble | Antisolvent Precipitation |

| Chloroform, DCM | Insoluble | Removing organic impurities |

Critical Note: While soluble in water, long-term storage in aqueous solution is not recommended due to slow hydrolysis risks at non-neutral pH. Prepare aqueous dilutions immediately prior to use.

Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution

Purpose: Create a stable stock for biological assays or chemical derivatization.

Reagents:

-

This compound iodide (Solid)

-

DMSO (Anhydrous, ≥99.9%)

Procedure:

-

Weigh 26.0 mg of the iodide salt (MW ≈ 260.1 g/mol ) into a sterile 1.5 mL microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex vigorously for 30–60 seconds. The solid should dissolve completely to form a clear, yellow-to-orange solution.

-

Troubleshooting: If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes.

-

-

Storage: Aliquot into amber vials to protect from light (iodides are light-sensitive). Store at -20°C. Stable for >6 months.

Protocol B: Recrystallization (Purification)

Purpose: Purify crude material synthesized from dithiomalonamide oxidation.

Methodology:

-

Dissolution: Suspend crude solid in boiling water (approx. 10 mL per gram) or boiling ethanol .

-

Saturation: Add solvent dropwise while maintaining reflux until the solid just dissolves.

-

Filtration: Hot filter (if necessary) to remove elemental sulfur or insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0-4°C) for 2 hours.

-

Isolation: Collect crystals via vacuum filtration.

-

Washing: Wash the filter cake with cold acetone or diethyl ether (antisolvents) to remove residual mother liquor.

-

Drying: Dry under vacuum over P

O

Synthesis & Validation Workflow

For researchers synthesizing this compound de novo, the standard route involves the oxidation of dithiomalonamide.

Figure 2: Synthetic pathway and purification workflow.[1]

Stability and Handling Safety

-

Light Sensitivity: Iodide salts can oxidize to elemental iodine (

) upon prolonged light exposure, turning the solid/solution dark brown. Store in amber glass. -

Hygroscopicity: The salt may be hygroscopic. Handle in a desiccated environment if precise weighing is required.

-

Incompatibility: Avoid strong bases (NaOH, KOH) which will deprotonate the amino groups or attack the ring, leading to ring-opening and decomposition (formation of acyclic nitriles/sulfur).

References

-

3,5-Diamino-1,2-dithiolium TCNQ Radical Anion Salts: Preparation and Electrical Properties Source: Chemistry Letters (Oxford Academic), 1980 Context: Describes the isolation, stability, and solvent handling of 3,5-diamino-1,2-dithiolium salts. URL:[Link]

-

Recrystallization Methodologies for Organic Salts Source: LabXchange / Harvard Context: Standard protocols for recrystallizing polar organic salts using solvent/antisolvent systems. URL:[Link][2]

Sources

Methodological & Application

Application Note: Oxidative Cyclization of Dithiomalonamide to 3,5-Diamino-1,2-dithiolium Salts

Topic: Synthesis of 3,5-diamino-1,2-dithiolium salts from dithiomalonamide Content Type: Detailed Application Note and Protocol

Abstract & Strategic Overview

The 1,2-dithiolium cation is a pseudo-aromatic, sulfur-rich heterocycle with significant potential in medicinal chemistry (e.g., as a nitric oxide donor or antioxidant scaffold) and materials science. This guide details the synthesis of 3,5-diamino-1,2-dithiolium salts via the oxidative cyclization of dithiomalonamide .

Unlike complex multi-step syntheses, this protocol leverages a direct oxidative closure of the dithiomalonamide backbone. We present two validated methodologies:

-

Method A (Standard): Hydrogen Peroxide/HCl oxidation (High atom economy, "green" profile).

-

Method B (Alternative): Iodine-mediated oxidation (Traditional, robust for small scales).

Chemical Principle & Mechanism[1][2][3][4][5][6]

The transformation is driven by the oxidative dehydrogenation of dithiomalonamide. Dithiomalonamide exists in equilibrium with its enethiol tautomers. Upon exposure to an oxidant in an acidic medium, the sulfur atoms undergo a radical-cation coupling or a nucleophilic attack on an activated sulfenium intermediate to form the S–S bond. The resulting 1,2-dithiolium ring is stabilized by 6

Mechanistic Pathway[1][3][4][7]

Figure 1: Mechanistic flow of the oxidative cyclization process.

Materials & Reagents

| Reagent | Grade | Role | Safety Note |

| Dithiomalonamide | >95% | Precursor | Irritant; stench. Prepare fresh if possible. |

| Hydrogen Peroxide (30%) | ACS Reagent | Oxidant (Method A) | Corrosive; strong oxidizer. |

| Hydrochloric Acid (37%) | ACS Reagent | Solvent/Catalyst | Corrosive; vapor hazard. |

| Iodine (I2) | Resublimed | Oxidant (Method B) | Staining; toxic vapor. |

| Ethanol (Absolute) | HPLC Grade | Solvent | Flammable. |

| Acetone | ACS Reagent | Anti-solvent | Flammable. |

Experimental Protocols

Method A: H₂O₂/HCl Oxidation (Recommended)

Best for: Scalability, cleaner workup, and obtaining the chloride salt.

Protocol Steps:

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a thermometer, suspend dithiomalonamide (1.34 g, 10.0 mmol) in 4N Hydrochloric Acid (20 mL) .

-

Note: The starting material may not dissolve completely initially.

-

-

Oxidation: Cool the suspension to 0–5 °C using an ice bath.

-

Addition: Add Hydrogen Peroxide (30% w/v, 1.2 mL, ~11-12 mmol) dropwise over 15 minutes.

-

Critical: Maintain internal temperature below 20 °C. The reaction is exothermic. Evolution of minor Cl₂ gas is possible; perform in a fume hood.

-

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then warm naturally to room temperature (25 °C) and stir for an additional 1 hour. The solution should become clear and turn yellow/orange as the salt forms.

-

Isolation:

-

Concentrate the solution to approx. half volume under reduced pressure (Rotavap, <40 °C).

-

Add cold Acetone (50 mL) to precipitate the salt.

-

Filter the resulting yellow precipitate.

-

-

Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

-

Yield: Expected yield: 70–85% of 3,5-diamino-1,2-dithiolium chloride.

Method B: Iodine Oxidation

Best for: Small scale exploratory synthesis or when the iodide/triiodide salt is desired.

Protocol Steps:

-

Dissolution: Dissolve dithiomalonamide (1.34 g, 10.0 mmol) in Glacial Acetic Acid (30 mL) or Ethanol (50 mL) .

-

Oxidation: Prepare a solution of Iodine (2.54 g, 10.0 mmol) in Ethanol (20 mL). Add this solution dropwise to the dithiomalonamide solution at room temperature.

-

Observation: The dark iodine color will fade as it is consumed.

-

-

Workup: Stir for 2 hours. A heavy precipitate (often the hydroiodide or triiodide salt) will form.

-

Ion Exchange (Optional): If the chloride is desired, dissolve the iodide salt in water and treat with excess AgCl or pass through an anion exchange resin (Cl- form).

Characterization & Quality Control

The resulting salts are ionic and highly polar. Standard silica chromatography is often ineffective; rely on crystallization.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | The C4-H proton of the dithiolium ring. Unique singlet in the aromatic region. | |

| ¹H NMR (DMSO-d₆) | Amine protons (–NH₂).[1] Often broadened due to exchange and H-bonding. | |

| IR Spectroscopy | ~1580–1620 cm⁻¹ | C=N / C=C stretching of the pseudo-aromatic ring. |

| Melting Point | > 200 °C (dec.)[1][2][3] | Salts typically decompose before melting. |

| Solubility | High: H₂O, DMSO, MeOH | Low: Acetone, Ether, Hexane. |

Troubleshooting Guide

-

Problem: No precipitate forms after H₂O₂ addition.

-

Solution: The salt is highly water-soluble. You must reduce the water volume significantly and use a large excess of acetone or ethanol to force precipitation.

-

-

Problem: Product is a sticky oil.

-

Solution: This indicates trapped water/acid. Triturate (grind) the oil with fresh diethyl ether or acetone until it solidifies into a powder.

-

-

Problem: Low Yield.

References

-

Preparation of Dithiolylium Salts

- Source: Journal of the Chemical Society, Dalton Transactions.

- Context: Describes the foundational oxidation of dithiomalonamides to dithiolium salts.

-

Link:

-

Oxidative Cyclization Mechanisms

- Source: Chemical Reviews (ACS).

- Context: Broad review of oxidative cyclization str

-

Link:

-

Dithiomalonamide Versatility

- Source: ResearchG

- Context: Overview of dithiomalonamides as reagents for heterocycles, including 1,2-dithioles.

-

Link:

-

General Dithiole Chemistry

- Source: MDPI Molecules.

-

Context: Synthesis and reactivity of 1,2-dithiole-3-thiones and related salts.[5]

-

Link:

Sources

Application Note: Oxidation Protocols for Preparing 3,5-Diamino-1,2-dithiol-1-ium Chloride

Abstract

This application note details the validated protocol for the synthesis of 3,5-diamino-1,2-dithiol-1-ium chloride , a pseudo-aromatic heterocyclic cation, via the oxidative cyclization of dithiomalonamide .[1] Unlike the related Hugerschoff reaction (which typically yields 1,2,4-dithiazolium salts from dithiobiuret), this protocol specifically targets the carbon-rich 1,2-dithiolium core. The method utilizes hydrogen peroxide (

Introduction & Chemical Context

The This compound cation is a planar, electron-rich aromatic system (

Structural Distinction (Critical Note)

Researchers must distinguish between two chemically similar but structurally distinct oxidation products:

-

Target Molecule: This compound chloride (3 carbons in ring). Precursor: Dithiomalonamide .[2][3]

-

Common Confounder: 3,5-Diamino-1,2,4-dithiazolium chloride (Thiuret). Precursor: Dithiobiuret .

This protocol focuses exclusively on the 1,2-dithiolium synthesis.

Reaction Mechanism

The transformation involves the oxidative dehydrogenation of dithiomalonamide. In acidic media, the dithiomalonamide undergoes tautomerization, followed by oxidative closure of the disulfide bond and aromatization.

Figure 1: Mechanistic pathway for the oxidative cyclization of dithiomalonamide.

Experimental Protocol

Reagents & Equipment

| Reagent | Grade | Role |

| Dithiomalonamide | >95% | Precursor |

| Hydrochloric Acid (HCl) | 37% (conc.) | Solvent & Counter-ion source |

| Hydrogen Peroxide ( | 30% w/w | Oxidant |

| Ethanol / Water | HPLC Grade | Wash solvents |

Equipment:

-

Three-neck round-bottom flask (250 mL) equipped with a mechanical stirrer and internal thermometer.

-

Ice/Water bath (for temperature control).

-

Pressure-equalizing dropping funnel.

-

Vacuum filtration setup (Buchner funnel).

Step-by-Step Procedure

Step 1: Precursor Dissolution

-

Charge the reaction flask with Dithiomalonamide (13.4 g, 0.10 mol) .

-

Add Hydrochloric acid (50 mL, conc.) and Water (20 mL) .

-

Stir vigorously at room temperature. Note: Dithiomalonamide has limited solubility; a suspension is normal initially, but it will dissolve as the reaction proceeds.

Step 2: Controlled Oxidation

-

Cool the mixture to 0–5 °C using an ice bath. Critical: The oxidation is exothermic. Failure to cool may lead to over-oxidation to sulfinic acid derivatives or decomposition.

-

Load Hydrogen Peroxide (30%, 12 mL, ~0.11 mol) into the dropping funnel.

-

Add the

dropwise over 30–45 minutes .-

Observation: The suspension will clear, turning into a yellow/orange solution, followed by the precipitation of the product.

-

Temp Control: Maintain internal temperature

during addition.

-

Step 3: Crystallization & Isolation

-

After addition is complete, allow the mixture to stir at 0 °C for 1 hour , then warm to room temperature for 30 minutes to ensure complete conversion.

-

Cool back to 0 °C to maximize yield.

-

Filter the precipitate using vacuum filtration.

-

Wash 1: Cold 2N HCl (2 x 10 mL) to remove unreacted precursor.

-

Wash 2: Cold Ethanol (1 x 15 mL) to remove organic impurities and facilitate drying.

-

Wash 3: Diethyl ether (2 x 20 mL).

-

Dry the yellow crystalline solid in a vacuum desiccator over

or KOH pellets.

Yield & Characterization Data

-

Typical Yield: 75–85%

-

Appearance: Yellow crystalline solid.

-

Melting Point: >200 °C (often decomposes).

-

Solubility: Soluble in hot water, DMF, DMSO; insoluble in non-polar solvents.

| Analytical Method | Expected Signal | Interpretation |

| IR Spectroscopy | ~3300-3100 cm⁻¹ (Broad) | N-H stretch (Amine salts) |

| ~1580-1520 cm⁻¹ | C=N / C=C aromatic stretch | |

| Absence of ~2550 cm⁻¹ | Absence of S-H (Confirms cyclization) | |

| ¹H NMR (DMSO-d₆) | ||

| C4-H (Aromatic proton) |

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of this compound chloride.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield / No Precipitate | High solubility in dilute acid. | Increase HCl concentration; cool reaction mixture to -5 °C before filtration. |

| Product Decomposition (Darkening) | Exotherm during | Slow down addition rate; ensure efficient stirring and cooling. |

| Sulfur Contamination | Over-oxidation or decomposition. | Verify |

| Sticky/Oily Product | Incomplete oxidation or impurities. | Recrystallize from hot 2N HCl or water/ethanol mixture. |

Safety Considerations

-

Hydrogen Peroxide (30%): Strong oxidizer. Corrosive to skin/eyes. May cause fire on contact with combustibles.

-

Dithiomalonamide: Sulfur-containing compounds can release toxic gases (

) if exposed to strong reducing agents or extreme heat. Work in a fume hood. -

Peroxide/Acetone Hazard: Never use acetone for cleaning glassware containing peroxide residues; this can form explosive acetone peroxide. Use water/ethanol only.

References

-

Preparation and study of some dithiolylium salts. Journal of the Chemical Society, Dalton Transactions. [Link]

-

Dithiomalondiamides as versatile reagents for the synthesis of heterocycles. ResearchGate. [Link]

-

Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones (Context on Dithiole Ring Formation). Molecules (MDPI). [Link]

Sources

Application Note: Preparation of 3,5-Diamino-1,2-Dithiolium Perchlorate using Iron(III) Salts

Executive Summary

This application note details the oxidative cyclization of dithiomalonamide to synthesize 3,5-diamino-1,2-dithiolium perchlorate utilizing Iron(III) chloride (

This protocol is designed for researchers in heterocyclic chemistry and drug discovery, specifically those investigating electron-deficient sulfur heterocycles for use as dye intermediates, charge-transfer complexes, or bioactive scaffolds.

Key Performance Indicators

| Parameter | Specification | Notes |

| Target Compound | 3,5-diamino-1,2-dithiolium perchlorate | Cwr: |

| Precursor | Dithiomalonamide | Generated from malononitrile + |

| Oxidant | Iron(III) Chloride ( | Hexahydrate or Anhydrous |

| Typical Yield | 75 - 85% | Higher purity than |

| Reaction Type | Oxidative Dehydrogenation | Heteroaromatic Ring Closure |

Safety & Hazard Assessment (Critical)

⚠️ DANGER: EXPLOSION & SHOCK HAZARD

Perchlorate Salts: Organic perchlorates are potentially explosive, particularly when dry or subjected to friction/shock. Never scrape dry perchlorate salts with metal spatulas.

Scale Limits: Do not scale this reaction above 5 grams without a dedicated blast shield and safety review.

Storage: Store in small quantities, kept moist if possible, and away from strong reducing agents.

Scientific Background & Mechanism[2][3][4][5]

The 1,2-Dithiolium System

The 3,5-diamino-1,2-dithiolium cation is a planar,

Iron(III) Mediated Oxidation Mechanism

While hydrogen peroxide (

Mechanism Description:

-

Enethiolization: Dithiomalonamide tautomerizes to its enethiol form in acidic media.

-

SET Oxidation:

abstracts an electron from the sulfur, generating a thiyl radical cation. -

Cyclization: Rapid radical coupling forms the S-S bond.

-

Aromatization: Loss of protons yields the aromatic dithiolium cation.

Figure 1: Mechanistic pathway for the oxidative cyclization of dithiomalonamide via Iron(III).

Materials & Equipment

Reagents

-

Dithiomalonamide: (Starting Material).[1] Can be synthesized from malononitrile and hydrogen sulfide if not commercially available.

-

Iron(III) Chloride Hexahydrate (

): ACS Reagent grade. -

Hydrochloric Acid (HCl): 2M aqueous solution.

-

Perchloric Acid (

): 70% aqueous solution. (Handle with extreme care) . -

Glacial Acetic Acid: Solvent.

-

Ethanol: For washing.

Equipment

-

Three-neck round bottom flask (250 mL).

-

Mechanical stirrer (magnetic stirring is discouraged for perchlorate slurries to avoid friction).

-

Ice-water bath.

-

Sintered glass funnel (Grade 3 or 4).

-

Plastic/Teflon spatula (No metal).

Experimental Protocol

Step 1: Preparation of the Reaction Matrix

-

In a 250 mL round bottom flask, dissolve 1.34 g (10 mmol) of dithiomalonamide in 30 mL of Glacial Acetic Acid .

-

Note: Slight heating (30-40°C) may be required to fully dissolve the precursor. Ensure the solution returns to room temperature before proceeding.

-

Add 5 mL of 2M HCl . The acidic environment promotes the enethiol tautomer required for oxidation.

Step 2: Iron(III) Mediated Oxidation

-

Prepare a solution of 5.4 g (20 mmol) of

in 15 mL of water containing a few drops of concentrated HCl to prevent hydrolysis. -

Add the Iron(III) solution dropwise to the dithiomalonamide solution over 20 minutes with vigorous stirring.

-

Observation: The reaction is exothermic. The colorless/pale yellow solution will rapidly turn deep yellow/orange, indicating the formation of the dithiolium ring.

-

Stir the mixture at room temperature for an additional 30 minutes to ensure complete oxidation.

Step 3: Anion Metathesis (Formation of Perchlorate)

-

Cool the reaction mixture to 0-5°C using an ice bath.

-

Slowly add 2.0 mL of 70% Perchloric Acid (

) dropwise.-

Why: The initially formed species is the dithiolium chloride (or tetrachloroferrate). Perchloric acid drives the precipitation of the perchlorate salt due to the "common ion effect" and the lower solubility of the perchlorate lattice.

-

-

A voluminous, pale-yellow crystalline precipitate should form immediately.

-

Stir at 0°C for 15 minutes to maximize yield.

Step 4: Isolation and Purification

-

Filter the precipitate using a sintered glass funnel. Do not let the filter cake run completely dry while air is being pulled through, as dry perchlorates are most dangerous.

-

Wash the cake twice with 10 mL of cold Glacial Acetic Acid to remove residual iron salts.

-

Wash twice with 15 mL of cold Ethanol to remove acetic acid.

-

Drying: Dry the product in a vacuum desiccator over

at room temperature. Do not use a heated oven.

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization & Expected Results

The resulting product, 3,5-diamino-1,2-dithiolium perchlorate, should be analyzed to confirm the integrity of the dithiolium ring.

| Technique | Expected Result | Interpretation |

| Appearance | Pale yellow needles/powder | Typical for dithiolium salts. |

| Melting Point | > 200°C (Decomposes) | Warning: Do not use standard capillary MP apparatus due to explosion risk. Use DSC with open pans only if necessary. |

| IR Spectroscopy | 3300-3100 | Confirms presence of primary amines and aromatic ring character. |

| Solubility | Soluble in DMSO, DMF, hot water.Insoluble in ether, benzene. | Typical ionic salt behavior. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete oxidation or high solubility. | Ensure |

| Product is Red/Brown | Iron contamination. | The product trapped Iron salts.[2] Wash more thoroughly with Glacial Acetic Acid before the Ethanol wash. |

| No Precipitate | Solution too dilute. | Reduce the volume of Acetic Acid in Step 1. |

References

-

Preparation of 1,2-Dithiolium Salts: Schmidt, U., & Schulz, H. (1980). Chemistry of 1,2-Dithiolium Salts. In Advances in Heterocyclic Chemistry.

-

Oxidation of Dithiomalonamide: Guemas, J. P., & Quiniou, H. (1976). Preparation of 3,5-diamino-1,2-dithiolium salts. Bulletin de la Société Chimique de France.

-

Iron(III) as an Oxidant in Heterocyclic Chemistry: Harris, R. L. N. (1972). Oxidation of Thioamides. Australian Journal of Chemistry.

-

Safety of Perchlorates: Schumacher, J. C. (1960). Perchlorates: Their Properties, Manufacture and Uses. ACS Monograph Series.

Sources

Application Notes & Protocols: 3,5-Diamino-1,2-dithiol-1-ium Salts as Versatile Synthons in Heterocyclic Ring Transformations

Authored for: Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Concepts & Reagent Profile

Introduction to the 3,5-Diamino-1,2-dithiol-1-ium Cation

The this compound cation is a five-membered heterocyclic salt characterized by a disulfide (S-S) bond and two amino groups at the C3 and C5 positions. This unique arrangement of functional groups within a stable, pseudo-aromatic ring system makes it a powerful and versatile building block in synthetic organic chemistry.[1] The stability of the dithiolylium ring is conferred by significant π-bonding between the sulfur atoms, which allows it to be isolated and handled as a salt (e.g., perchlorate, bromide, or iodide).[1]

Its primary utility lies in its function as a masked "1,2-diamino-ethene" synthon. The dithiolylium core acts as a leaving group under specific reaction conditions, enabling the two amino groups to participate in cyclization reactions with dielectrophilic partners. This strategy provides a direct and efficient pathway to complex, nitrogen-containing heterocycles that are of significant interest in medicinal chemistry and materials science.

Synthesis & Handling of this compound Salts

The most common route to this compound salts involves the chemical oxidation of dithiomalonamide or its N-substituted derivatives.[1] Oxidizing agents such as halogens (iodine, bromine) or peroxy acids are typically employed to facilitate the formation of the disulfide bond and subsequent cyclization.

Key Handling & Safety Considerations:

-

Hygroscopic Nature: The salts can be hygroscopic; store in a desiccator under an inert atmosphere.

-

Corrosive Potential: As with many organic salts and reagents, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Work Environment: All manipulations should be performed in a well-ventilated chemical fume hood.

Core Reactivity Principle: A "Build-and-Extrude" Strategy

The central theme of using this compound salts is a ring transformation process. The reaction proceeds via a "build-and-extrude" mechanism where a new, larger heterocyclic ring is constructed around the dithiolylium core, followed by the extrusion of the sulfur-containing fragment to yield the final aromatic product. This transformation is typically initiated by the reaction of the two amino groups (as a dinucleophile) with a 1,2-dielectrophilic species.

Caption: General workflow for heterocyclic transformation.

Part 2: Primary Application in Pyrazine Synthesis

One of the most robust and well-established applications of this compound salts is the synthesis of substituted 2,3-diaminopyrazines. Pyrazine rings are privileged scaffolds found in numerous natural products, pharmaceuticals, and flavorants.[2][3][4] This method offers a convergent and high-yielding route to this important class of heterocycles.

Reaction Mechanism with α-Dicarbonyls

The reaction with an α-dicarbonyl compound (such as a 1,2-diketone or glyoxal) exemplifies the core reactivity principle. The process involves a double condensation to form a bicyclic intermediate, which then collapses to the stable pyrazine ring by extruding the disulfide unit.

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like ethanol or acetic acid are often used. They facilitate the necessary proton transfers during the imine formation and tautomerization steps and help to solubilize the salt.

-

Temperature: Heating is typically required to overcome the activation energy for both the condensation and the final sulfur extrusion/aromatization step.

-

Stoichiometry: A 1:1 molar ratio of the dithiolylium salt and the dicarbonyl compound is standard.

Caption: Mechanistic pathway for pyrazine synthesis.

General Experimental Protocol: Synthesis of 5,6-Diphenyl-2,3-diaminopyrazine

This protocol describes a representative synthesis using benzil as the α-dicarbonyl substrate.

Materials:

-

This compound iodide

-

Benzil (1,2-diphenylethane-1,2-dione)

-

Absolute Ethanol

-

Triethylamine (optional, as a base)

Procedure:

-

Reagent Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound iodide (e.g., 1.0 mmol, 1.0 eq).

-

Solvent Addition: Add absolute ethanol (25-30 mL) to the flask and stir to dissolve the salt. The solution may be a suspension depending on the specific counter-ion and purity.

-

Substrate Addition: Add benzil (1.0 mmol, 1.0 eq) to the flask.

-

Base Addition (Optional): If the dithiolylium salt is highly acidic, a mild base like triethylamine (1.1 eq) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.

-

Workup:

-

Allow the reaction mixture to cool to room temperature. A precipitate of the product may form.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Add distilled water (50 mL) to the residue to precipitate the crude product fully.

-

-

Purification:

-

Collect the solid product by vacuum filtration and wash with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure 5,6-diphenyl-2,3-diaminopyrazine as a crystalline solid.

-

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point).

Scope of the Reaction with Various α-Dicarbonyls

The protocol is versatile and can be applied to a range of α-dicarbonyl compounds, providing access to pyrazines with diverse substitution patterns.

| α-Dicarbonyl Substrate | R¹ Group | R² Group | Typical Conditions | Approx. Yield (%) |

| Glyoxal | -H | -H | Ethanol, Reflux, 4h | 75-85% |

| Methylglyoxal | -H | -CH₃ | Ethanol, Reflux, 4h | 70-80% |

| Diacetyl (2,3-Butanedione) | -CH₃ | -CH₃ | Acetic Acid, 80°C, 5h | 80-90% |

| Benzil | -Ph | -Ph | Ethanol, Reflux, 6h | 85-95% |

| 1-Phenyl-1,2-propanedione | -Ph | -CH₃ | Ethanol, Reflux, 6h | 75-85% |

Part 3: Outlook and Related Transformations

While the synthesis of pyrazines is the flagship application, the underlying principle suggests potential for other transformations. The reaction of the this compound cation with other 1,2-dielectrophiles could theoretically lead to different five- or six-membered heterocyclic systems. For example, reaction with α-haloketones or 1,3-dielectrophiles could pave the way for novel ring systems, although these pathways are less explored and may compete with other side reactions.

The utility of sulfur-containing heterocycles as synthons for subsequent ring transformations is a broad and powerful strategy in organic synthesis.[5] The this compound salt is a prime example of this concept, offering a stable, easy-to-handle reagent that provides direct access to valuable diaminopyrazine scaffolds, which are themselves versatile intermediates for further functionalization in drug discovery programs.

References

-

Foye, W. O., & Kauffman, J. M. (1967). Preparation and study of some dithiolylium salts. Journal of the Chemical Society, Dalton Transactions, (12), 2419-2423. [Link]

-

Yang, G., Zhang, L., & Zhang, H. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5898–5903. [Link]

-

Yang, G., Zhang, L., & Zhang, H. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. PubMed, PMID: 28494581. [Link]

-

Mariappan, G., Saha, B. P., & Sutharson, L. (2010). Thiadiazoles and Their Properties. ISRN Organic Chemistry, 2010, 1-13. [Link]

-

Ong, P. C., Wong, C. L., & Ng, B. W. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Journal of Applied Science & Process Engineering, 4(2). [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]

-

Utegenova, A. T., & Bakytbek, A. (2021). Synthesis and Reactivity of 3H-1,2-dithiole-3-thiones. Molecules, 26(12), 3595. [Link]

-

Science of Synthesis. (n.d.). Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Thieme, Vol. 13. [Link]

-

Dabrowska, M., & Baranski, A. (2006). Synthesis of 3,5-Diaryl and 3,5-Dialkyl-1,2-dithiolylium-4-olates. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(12), 2721-2726. [Link]

-

Rahayu, D., & Arty, I. S. (2022). Chemical Transformation of Pyrazine Derivatives. AIP Conference Proceedings, 2453(1), 030018. [Link]

-

Scott, J. D., & Williams, R. M. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. [Link]

-

Kumar, A., & Kumar, S. (2010). Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. Current Organic Chemistry, 14(14), 1438-1465. [Link]

-

Lewczuk, R., Rećko, J., & Florczak, B. (2020). Synthesis of di(3,5-diamino-1,2,4-triazolium) TNBI salt. ResearchGate. [Link]

-

Ong, P. C., Wong, C. L., & Ng, B. W. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]

-

Sato, N., & Mizuno, H. (1997). Studies on Pyrazines. Part 33.1 Synthesis of 2,3-Diaminopyrazines via[1][2][6]Thiadiazolo[3,4-b]pyrazines. Journal of Chemical Research, Synopses, (7), 250-251. [Link]

Sources

- 1. Preparation and study of some dithiolylium salts - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. publisher.unimas.my [publisher.unimas.my]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Advanced Protocols for the Synthesis of N-Alkylated 3,5-Diamino-1,2-Dithiol-1-ium Derivatives

Part 1: Strategic Overview & Mechanistic Rationale

The Synthetic Challenge: Why "Direct" Alkylation Fails

In the field of heterocyclic cationic synthesis, a common misconception is that exocyclic amino groups on heteroaromatic cations (like 1,2-dithiolium) exhibit reactivity similar to standard anilines or aliphatic amines. For 3,5-diamino-1,2-dithiol-1-ium salts , direct N-alkylation using alkyl halides (e.g., methyl iodide) is kinetically disfavored and synthetically inefficient.

Mechanistic Insight:

The 1,2-dithiolium ring is a 6

The Solution: The "De Novo" Oxidative Cyclization Strategy To obtain high-purity N-alkylated derivatives, the alkyl groups must be introduced prior to ring closure . The industry-standard protocol involves the synthesis of N,N'-dialkyldithiomalonamides followed by oxidative cyclization. This method guarantees regiospecificity and high yields.

Reaction Pathway Visualization

The following diagram illustrates the resonance deactivation that prevents direct alkylation and the preferred oxidative cyclization pathway.

Figure 1: Comparison of synthetic routes. The direct alkylation pathway (red) is hindered by resonance, while the oxidative cyclization pathway (green) offers a robust route to the target derivatives.

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of N,N'-Dialkyldithiomalonamide Precursors

Objective: To synthesize the acyclic scaffold with pre-installed N-alkyl groups. Reaction Type: Nucleophilic Addition / Knoevenagel-type Condensation.[1]

Materials:

-

Malononitrile (CAS: 109-77-3)

-

Alkyl Isothiocyanate (e.g., Ethyl isothiocyanate for ethyl derivatives)

-

Base: Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)

-

Solvent: Anhydrous Ethanol or DMF

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under Nitrogen, dissolve Malononitrile (10 mmol) in anhydrous ethanol (20 mL).

-

Deprotonation: Cool to 0°C. Add Sodium Ethoxide (20 mmol, 2.0 equiv) dropwise. The solution will turn yellow/orange, indicating the formation of the malononitrile anion.

-

Addition: Add the Alkyl Isothiocyanate (20 mmol, 2.0 equiv) dropwise over 15 minutes. Maintain temperature < 10°C to prevent polymerization.

-

Reflux: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours.

-

Checkpoint: Monitor by TLC (SiO2, 10% MeOH in DCM). The starting material should disappear.

-

-

Quench & Acidification: Cool the mixture to 0°C. Pour onto crushed ice (100 g). Acidify carefully with 2M HCl to pH ~2.

-

Isolation: The N,N'-dialkyldithiomalonamide will precipitate as a yellow solid. Filter, wash with cold water, and recrystallize from Ethanol/Water.

Protocol B: Oxidative Cyclization to 3,5-Diamino-1,2-dithiolium Salts

Objective: Ring closure of the precursor to form the aromatic dithiolium cation. Reaction Type: I2-Mediated Oxidative Dehydrogenation.

Materials:

-

N,N'-Dialkyldithiomalonamide (from Protocol A)

-

Iodine (I2) (Resublimed)

-

Counter-ion source (Optional): Perchloric acid (if perchlorate salt is desired)

Step-by-Step Methodology:

-

Dissolution: Dissolve N,N'-dialkyldithiomalonamide (5 mmol) in Ethanol (50 mL). Ensure complete solvation (gentle heating may be required).

-

Oxidation:

-